BW A868C
Overview
Description
BW A868C is an imidazolidine-2,4-dione.
Mechanism of Action
BW A868C, also known as 4-Imidazolidineheptanoicacid, 3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-, 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin, BW-A868C, or BWA868C, is a potent and selective antagonist of the DP prostanoid receptor .
Target of Action
The primary target of this compound is the DP prostanoid receptor . This receptor is sensitive to the naturally occurring prostanoid, PGD2 .
Mode of Action
This compound acts as a competitive antagonist at the DP prostanoid receptor . It competes with the natural ligand, PGD2, for binding to the receptor . This prevents PGD2 from exerting its effects, thereby inhibiting the downstream actions of the DP prostanoid receptor .
Biochemical Pathways
The DP prostanoid receptor is part of the prostanoid family of receptors, which are involved in a variety of physiological processes. These receptors couple to specific G proteins that initiate processes leading to the formation of second messengers such as cAMP, inositol trisphosphate, or diacylglycerol . By antagonizing the DP prostanoid receptor, this compound can influence these downstream signaling pathways .
Pharmacokinetics
This compound is soluble in DMSO at 30 mg/ml . .
Result of Action
This compound antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts . The actions of this compound against other prostaglandin receptors (IP, EP1, EP2, TP, and FP) required up to 1,000-fold higher concentrations than those required for its effect on the DP-prostanoid receptor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability can be affected by storage conditions . This compound should be stored desiccated at -20°C for optimal stability .
Biochemical Analysis
Biochemical Properties
BW A868C interacts with the DP prostanoid receptor, a family of receptor proteins characterized by having seven transmembrane domains that couple to specific G proteins . These interactions initiate processes leading to the formation of the second messengers cAMP, inositol trisphosphate, or diacylglycerol . This compound presents a competitive antagonist profile against two structurally different agonists, BW245C and ZK118182 .
Cellular Effects
This compound influences cell function by interacting with the DP prostanoid receptor. It antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the DP prostanoid receptor. It behaves as a simple competitive antagonist in aggregation assays with washed human platelets . It antagonizes the inhibition of platelet aggregation induced by PGD2 with a potency similar to its inhibition of BW 245C- and PGD2-induced relaxation of rabbit jugular vein .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in DMSO at 30 mg/ml , suggesting that it can be readily used in various experimental setups.
Dosage Effects in Animal Models
It is known that this compound is a potent and selective DP prostanoid receptor antagonist , suggesting that it may have significant effects at low dosages.
Metabolic Pathways
This compound is involved in the metabolic pathways of prostaglandins and thromboxanes, which are metabolites of arachidonic acid . These compounds, together with this compound, comprise the prostanoids .
Subcellular Localization
Given its interaction with the DP prostanoid receptor, it is likely that it is localized in the cell membrane, where this receptor is typically found .
Properties
IUPAC Name |
7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVWSKJHGEIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922749 | |
Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118675-50-6 | |
Record name | BW 868C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118675-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW A868C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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